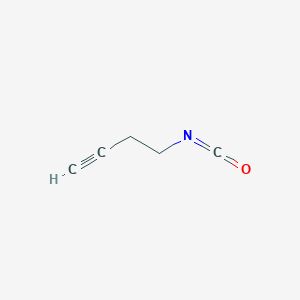![molecular formula C12H20O4 B13503966 Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13503966.png)
Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C10H16O4. It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and quality control to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often carried out under specific conditions using common reagents .
Common Reagents and Conditions
Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions may be carried out using appropriate reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, coatings, and other materials .
Wirkmechanismus
The mechanism of action of Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, in enzyme studies, the compound may act as an inhibitor or activator, affecting the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl-1,6-dioxaspiro[4.4]nonane
- 1,6-Dioxaspiro[4.4]nonane-2,7-dione
- 2-Methyl-3-buten-2-ol
Uniqueness
Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Eigenschaften
Molekularformel |
C12H20O4 |
|---|---|
Molekulargewicht |
228.28 g/mol |
IUPAC-Name |
ethyl 2-ethyl-1,7-dioxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C12H20O4/c1-3-12(10(13)15-4-2)11(16-12)6-5-8-14-9-7-11/h3-9H2,1-2H3 |
InChI-Schlüssel |
YZDUQRBYWVIJAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2(O1)CCCOCC2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)



![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13503955.png)
![Methyl 4-[(2-phenylethyl)amino]butanoate](/img/structure/B13503959.png)



